molecular formula C11H15BO3 B567577 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid CAS No. 1256358-62-9

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid

Cat. No.: B567577
CAS No.: 1256358-62-9
M. Wt: 206.048
InChI Key: GXKALLDBPFOOKG-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C11H15BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a cyclopropylmethoxy group attached to the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of a phenyl group, which can be coupled with other organic compounds in the presence of a catalyst .

Mode of Action

The mode of action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound interacts with a metal catalyst, such as palladium, and another organic compound. The boronic acid donates a phenyl group to the other organic compound, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and polymers . The reaction results in the formation of a new carbon-carbon bond, which can lead to the creation of more complex organic molecules .

Pharmacokinetics

The compound’s molecular weight is reported to be 20605 , which may influence its pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of more complex organic molecules, which may have various biological activities .

Action Environment

The action of this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst, the pH of the reaction environment, and the temperature . The reaction is known for its mild and functional group tolerant conditions , suggesting that it can occur effectively in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclopropylmethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropylmethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropylmethoxy group in 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid imparts unique steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .

Properties

IUPAC Name

[4-(cyclopropylmethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKALLDBPFOOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681351
Record name {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-62-9
Record name {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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